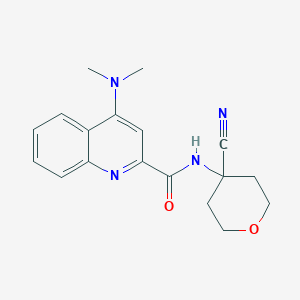
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide, also known as XTT, is a chemical compound that has been widely used in scientific research. XTT is a yellow water-soluble compound that is used to measure cell viability and proliferation. It is commonly used in assays that measure mitochondrial activity, which is an indicator of cell health.
Wirkmechanismus
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves the reduction of the yellow tetrazolium salt to an orange formazan derivative by mitochondrial dehydrogenases. This reaction is dependent on the presence of active mitochondria, which are an indicator of cell viability.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has been shown to have no significant biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular processes. This makes it an ideal compound for use in cell viability assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is its sensitivity. It is able to detect small changes in cell viability, which makes it a valuable tool for drug discovery research. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is easy to use and does not require any special equipment. However, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has some limitations. It is not suitable for use in high-throughput screening assays, as it requires a longer incubation time compared to other viability assays.
Zukünftige Richtungen
There are several future directions for research involving N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide. One area of research is the development of new derivatives of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide that have increased sensitivity and reduced incubation times. Another area of research is the use of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide in combination with other viability assays to improve the accuracy of cell viability measurements. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide could be used in combination with other assays to study the effects of drugs on mitochondrial function.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with dimethylformamide to form the corresponding aniline derivative. This is followed by the reaction of the aniline with 4-cyanooxan-4-yl chloride to form the N-(4-cyanooxan-4-yl) derivative. The final step involves the reaction of the N-(4-cyanooxan-4-yl) derivative with dimethylamino-2-chloroquinoline to form N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has a wide range of applications in scientific research. It is commonly used in cell viability assays, where it is used to measure the metabolic activity of cells. N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is also used in drug discovery research, where it is used to screen potential drug candidates for their effects on cell viability. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is used in microbiology research, where it is used to measure the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)16-11-15(20-14-6-4-3-5-13(14)16)17(23)21-18(12-19)7-9-24-10-8-18/h3-6,11H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPRSHXUCTOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)
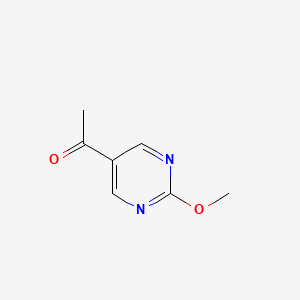
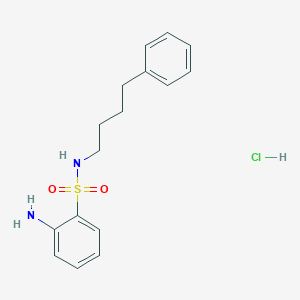
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
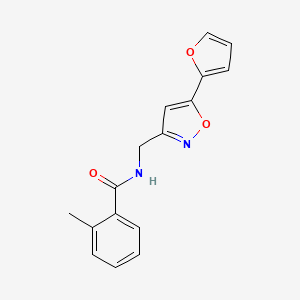
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)
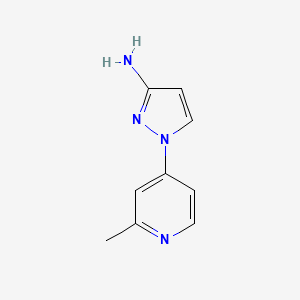
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)